
An In-depth Technical Guide to 4-
hydroxybutanamide: Structure, Properties, and

Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-hydroxybutanamide

Cat. No.: B1328909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-hydroxybutanamide, a simple bifunctional molecule, serves as a valuable scaffold in

medicinal chemistry and drug development. Its structure, featuring both a hydroxyl and an

amide group, allows for a diverse range of chemical modifications, leading to derivatives with

significant biological activities. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, synthesis, and reactivity of 4-
hydroxybutanamide. Furthermore, it delves into the therapeutic applications of its derivatives,

focusing on their roles as inhibitors of GABA transporters for neurological disorders and matrix

metalloproteinases (MMPs) in cancer therapy. Detailed experimental protocols for the synthesis

and biological evaluation of these derivatives are provided, alongside visualizations of key

signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Chemical Structure and Properties
4-hydroxybutanamide, with the chemical formula C4H9NO2, is a polar molecule

characterized by a four-carbon chain terminating in a hydroxyl group at one end and an amide

group at the other.[1] This dual functionality imparts high solubility in water and other polar

solvents, a critical property for its utility in biological systems.[1] The presence of both hydrogen
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bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens)

facilitates interactions with biological macromolecules.[1]

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of 4-hydroxybutanamide is

presented in Table 1.

Property Value Reference(s)

Molecular Formula C4H9NO2 [1][2][3][4][5][6]

Molecular Weight 103.12 g/mol [1][2][3][4][6]

CAS Number 927-60-6 [1][2][4]

IUPAC Name 4-hydroxybutanamide [1][4]

Melting Point 46-48 °C [2][6]

Boiling Point 156 °C @ 0.1 Torr [2][6]

Density 1.11 g/cm³ [2][6]

XLogP3 -1.3 [1][2][6]

Topological Polar Surface Area 63.3 Å² [1][2]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 3 [2]

Note: Some physical properties may vary based on experimental conditions.

Synthesis and Reactivity
Several synthetic routes to 4-hydroxybutanamide and its derivatives have been established,

primarily involving the amidation of carboxylic acids or their derivatives, and the ring-opening of

lactones.
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Synthesis of 4-hydroxybutanamide
From 4-hydroxybutyric acid: Direct amidation of 4-hydroxybutyric acid can be achieved,

though it may require catalysts such as boric acid to proceed efficiently.

Via Acyl Chloride: A more reactive and often higher-yielding pathway involves the conversion

of 4-hydroxybutyric acid to its corresponding acyl chloride, 4-hydroxybutyryl chloride, using a

reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and

reacts readily with ammonia to produce 4-hydroxybutanamide.

From γ-Butyrolactone (GBL): The ring-opening of GBL, a cyclic ester, with ammonia provides

an effective route to 4-hydroxybutanamide.

Synthesis of Derivatives
N-Substituted Derivatives via Aminolysis: N-substituted 4-hydroxybutanamides can be

synthesized through the aminolysis of γ-butyrolactone and its derivatives with various

primary or secondary amines.[1]

N-Hydroxybutanamide Derivatives: A notable method for synthesizing N-hydroxybutanamide

derivatives, which are potent MMP inhibitors, involves the ring-opening of N-substituted

succinimides with aqueous hydroxylamine.[7]

Chemical Reactivity
Hydrolysis: Under acidic conditions, 4-hydroxybutanamide can be hydrolyzed back to 4-

hydroxybutanoic acid and an ammonium salt. This reaction is typically catalyzed by heating

in the presence of a strong acid.

Oxidation: The primary alcohol group can be oxidized to an aldehyde using a mild oxidizing

agent like pyridinium chlorochromate (PCC) in an anhydrous solvent.[1]

Applications in Drug Development
The 4-hydroxybutanamide scaffold is a key starting point for the development of therapeutics

targeting neurological disorders and cancer.
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Derivatives of 4-hydroxybutanamide are being extensively investigated as inhibitors of γ-

aminobutyric acid (GABA) transporters (GATs).[1] GABA is the primary inhibitory

neurotransmitter in the central nervous system, and modulating its concentration in the synaptic

cleft can influence neuronal excitability.[1][2] By inhibiting GATs, particularly the GAT-1 subtype,

these compounds increase the extracellular levels of GABA, leading to enhanced inhibitory

signaling.[2][8] This mechanism of action has shown potential for anticonvulsant,

antinociceptive (pain-relieving), and antidepressant-like effects in preclinical models.

The inhibition of GAT-1 primarily located on presynaptic neurons and astrocytes prevents the

reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA

available to bind to postsynaptic GABA-A and GABA-B receptors, enhancing both phasic

(synaptic) and tonic (extrasynaptic) inhibition.
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Figure 1. Mechanism of GAT-1 Inhibition by 4-Hydroxybutanamide Derivatives.
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Matrix Metalloproteinase (MMP) Inhibitors
N-hydroxybutanamide derivatives have emerged as potent inhibitors of matrix

metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the

degradation of the extracellular matrix.[7][9] Overexpression of certain MMPs, such as MMP-2

and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[7][10] By

inhibiting these enzymes, N-hydroxybutanamide derivatives can exhibit significant antitumor

and antimetastatic effects.[7][11] For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-

phenylbutanediamide has shown inhibitory activity against MMP-2, MMP-9, and MMP-14 with

IC50 values in the low micromolar range and demonstrated a 61.5% inhibition of tumor growth

and an 88.6% inhibition of metastasis in a mouse melanoma model.[7][11]

MMP inhibitors can impede cancer progression through multiple pathways. By preventing the

breakdown of the extracellular matrix, they can inhibit the physical dissemination of tumor cells.

Furthermore, MMPs are involved in the release and activation of growth factors and the

regulation of cell adhesion molecules, all of which are critical for tumor growth and

angiogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-hydroxybutanamide | 927-60-6 | Benchchem [benchchem.com]

2. tandfonline.com [tandfonline.com]

3. Frontiers | Impairment of GABA transporter GAT-1 terminates cortical recurrent network
activity via enhanced phasic inhibition [frontiersin.org]

4. 4-Hydroxybutyramide | C4H9NO2 | CID 13562 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. chemsynthesis.com [chemsynthesis.com]

6. echemi.com [echemi.com]

7. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and
Antitumor Activity [mdpi.com]

8. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia -
PMC [pmc.ncbi.nlm.nih.gov]

9. journal.biochim.ro [journal.biochim.ro]

10. dovepress.com [dovepress.com]

11. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity,
and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 4-hydroxybutanamide:
Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1328909#4-hydroxybutanamide-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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